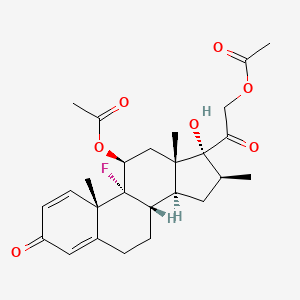

Betamethasone 11,21-diacetate

Übersicht

Beschreibung

Betamethasone 11,21-diacetate is a high-quality reference standard used for pharmaceutical testing . It is a derivative of betamethasone, a long-acting corticosteroid with immunosuppressive and anti-inflammatory properties .

Molecular Structure Analysis

The molecular formula of this compound is C26H33FO7 . Its molecular weight is 476.53 .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 583.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.7 mmHg at 25°C . Its molar refractivity is 119.4±0.4 cm3, and it has a molar volume of 371.8±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Betamethasone is transferred across the human placenta, circulates in the fetus, and appears in amniotic fluid, indicating its relevance in obstetric treatments (Anderson et al., 1977).

Betamethasone acetate (BA) is used in treatments for asthma and itching due to its anti-inflammatory and immunosuppressive properties. Polyvinyl alcohol nanospheres loaded with BA can be used for sustained drug release (Bonakdar et al., 2009).

In dermatology, betamethasone and its esters show varying degrees of vasoconstrictor activities, relevant in treatments like psoriasis (Mckenzie & Atkinson, 1964).

BA has been researched for its role in pharmacokinetics and drug metabolism, particularly in studies involving its administration and measurement in biological fluids (Petersen et al., 1980).

Betamethasone's anti-inflammatory effects are notable in its derivatives, like betamethasone 21-acetate, especially in conditions like endotoxin-induced uveitis in rats (Tsuji et al., 1997).

The long-term cardiovascular risk factors after antenatal exposure to betamethasone have been studied, showing potential effects on insulin resistance in adult offspring (Dalziel et al., 2005).

Low-dose betamethasone-acetate has been studied in preterm sheep for fetal lung maturation, suggesting that it may be an effective alternative in inducing lung maturation with less risk to the fetus (Schmidt et al., 2018).

Wirkmechanismus

Target of Action

Betamethasone 11,21-diacetate, like other corticosteroids, primarily targets glucocorticoid receptors . These receptors are found in almost all cells, playing a crucial role in regulating a wide range of physiological processes, including immune response and inflammation .

Mode of Action

This compound exerts its effects by binding to the glucocorticoid receptor, forming a complex that translocates to the nucleus. This complex binds to glucocorticoid response elements in the DNA, modulating gene transcription . It inhibits the expression of pro-inflammatory genes, while promoting the expression of anti-inflammatory genes . For instance, it inhibits the formation of arachidonic acid derivatives by suppressing phospholipase A2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the inflammatory response pathway . By suppressing the expression of pro-inflammatory genes and promoting anti-inflammatory ones, it reduces the production of inflammatory mediators, such as cytokines and chemokines . This leads to a decrease in inflammation and immune response .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism in the liver and excretion in the urine . .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the migration of polymorphonuclear leukocytes and reversal of capillary permeability . This results in a reduction of inflammation and immune response . It also affects β-cell gene expression and apoptosis rate, reducing the danger signals that attract unwanted attention from the immune system .

Biochemische Analyse

Biochemical Properties

Betamethasone 11,21-diacetate interacts with glucocorticoid receptors, altering the transcription of DNA and leading to changes in cellular metabolism . This results in a reduction of inflammatory responses .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can manage inflammatory skin conditions such as eczema .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates glucocorticoid receptors and initiates downstream effects that promote transcription of anti-inflammatory genes .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors

Eigenschaften

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3/t14-,19-,20-,22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTECTIGXIMGLJQ-UPJXLQJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186649 | |

| Record name | Betamethasone 11,21-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330157-05-6 | |

| Record name | Betamethasone 11,21-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330157056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone 11,21-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE 11,21-DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I5NFZ44BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetate](/img/structure/B570870.png)

![1-Oxa-7,8-diazaspiro[4.4]nonane](/img/structure/B570872.png)

![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-propoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B570878.png)